N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide
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Overview
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide is a complex organic compound that features a unique combination of structural elements This compound includes a dihydrobenzo[b][1,4]dioxin moiety, a thiophene ring, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved by the alkylation of 2,3-dihydroxybenzoic acid, followed by cyclization to form the dioxin ring.
Introduction of the thiophene ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Formation of the oxalamide group: The final step involves the reaction of the intermediate with oxalyl chloride and an appropriate amine to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
- 2,3-dihydrobenzo[b][1,4]dioxin-5-amine
- 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol
Uniqueness
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-2-(thiophen-3-yl)propyl]ethanediamide stands out due to its combination of a dihydrobenzo[b][1,4]dioxin moiety and a thiophene ring, which imparts unique chemical properties and potential applications. Its oxalamide group further enhances its versatility in various chemical reactions and interactions.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-18(2,12-5-8-25-10-12)11-19-16(21)17(22)20-13-3-4-14-15(9-13)24-7-6-23-14/h3-5,8-10H,6-7,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWQGVQGDFFPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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